molecular formula C11H17FN2 B1517208 4-(aminomethyl)-N,N-diethyl-2-fluoroaniline CAS No. 1039868-26-2

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline

Cat. No. B1517208
CAS RN: 1039868-26-2
M. Wt: 196.26 g/mol
InChI Key: DJZWDGCOUKUDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N,N-diethyl-2-fluoroaniline (4-AMDF) is an organic compound used in scientific research and laboratory experiments. It is a derivative of aniline, an aromatic amine, and is composed of a four-carbon aliphatic ring connected to an amino group. 4-AMDF is a colorless, low-toxicity, and non-volatile compound that has a low melting point of -50°C. It is used in a variety of applications, such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Protein Stability and Conformation

Fluorinated amino acids, such as 4-fluoroproline, have been used to alter protein stability, conformation, and folding behavior. The study by Holzberger et al. (2012) on the crystal structure of Taq DNA polymerase with 4-fluoroproline modifications demonstrates that fluorination can influence protein stability through complex mechanisms, including newly formed interactions and the conformational preferences of fluoroproline (Holzberger et al., 2012).

Synthesis and Characterization of Fluorinated Amino Acids

The practical synthesis of fluorinated prolines by Chorghade et al. (2008) provides routes to these nonnatural amino acids, highlighting their importance in chemical biology and their potential for large-scale production (Chorghade et al., 2008).

Radiotracers for PET Imaging

Hamacher (1999) developed a radiosynthesis of fluoroproline isomers as radiotracers for PET investigations of disordered matrix protein synthesis, demonstrating the utility of fluorinated amino acids in clinical imaging and research applications (Hamacher, 1999).

Fluorination for Protein Engineering

Fluoro amino acids are used as tools for protein engineering due to their ability to influence protein stability, activity, and fluorescence characteristics. Odar et al. (2015) discuss the scarcity of natural fluoro amino acids and their valuable role in creating fluorinated protein variants with novel traits (Odar et al., 2015).

Fluorine as a Conformational Tool in Peptide Chemistry

Verhoork et al. (2018) review the use of fluorinated prolines in peptide and protein chemistry, emphasizing their influence on amide bond conformation and their potential as sensitive reporters for protein conformation, interactions, and dynamics studies using 19F NMR (Verhoork, Killoran, & Coxon, 2018).

properties

IUPAC Name

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-14(4-2)11-6-5-9(8-13)7-10(11)12/h5-7H,3-4,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZWDGCOUKUDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline
Reactant of Route 5
Reactant of Route 5
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(aminomethyl)-N,N-diethyl-2-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.